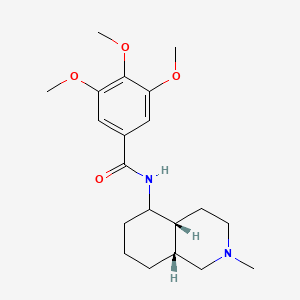

3'-叠氮-2',3'-二脱氧-5-甲基胞苷

描述

科学研究应用

3’-Azido-2’,3’-dideoxy-5-methylcytidine has several scientific research applications:

Chemistry: Used as a tool to study nucleoside analogues and their interactions with enzymes.

Biology: Employed in research on viral replication mechanisms, particularly HIV-1.

Medicine: Investigated for its potential as an antiviral agent in the treatment of HIV infections.

Industry: Utilized in the development of antiviral drugs and therapeutic agents.

作用机制

The mechanism of action of 3’-Azido-2’,3’-dideoxy-5-methylcytidine involves its incorporation into the viral DNA by the HIV-1 reverse transcriptase enzyme. Once incorporated, it acts as a chain terminator, preventing further elongation of the viral DNA and thereby inhibiting viral replication . The molecular targets include the reverse transcriptase enzyme and the viral DNA synthesis pathway.

生化分析

Biochemical Properties

Azddmec is a potent inhibitor of HIV-1 reverse transcriptase and HIV-1 replication . It interacts with the HIV-1 reverse transcriptase enzyme, inhibiting its function and thereby preventing the replication of the virus . Azddmec also emerged as a potent inhibitor of hepatitis B virus DNA polymerase .

Cellular Effects

In HIV-1-infected human PBM cells and HIV-1-infected human macrophages, Azddmec has shown significant antiviral activity. The EC50 values of Azddmec are 9 nM and 6 nM, respectively . This suggests that Azddmec has a strong influence on cellular function, particularly in the context of viral infection.

Molecular Mechanism

Azddmec exerts its effects at the molecular level primarily through its interaction with the HIV-1 reverse transcriptase enzyme . By inhibiting this enzyme, Azddmec prevents the replication of the virus, thereby exerting its antiviral effects .

Temporal Effects in Laboratory Settings

The pharmacokinetics of Azddmec were characterized following intravenous and oral administration of the compound to male rhesus monkeys . Azddmec concentrations in serum declined rapidly in a biexponential fashion with the terminal half-life ranging from 0.5 to 1.3 hr .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azido-2’,3’-dideoxy-5-methylcytidine involves multiple steps, starting from the appropriate nucleoside precursors. The key steps include the introduction of the azido group at the 3’ position and the methyl group at the 5’ position. The reaction conditions typically involve the use of azidotrimethylsilane and a suitable base to facilitate the azidation process.

Industrial Production Methods: Industrial production of 3’-Azido-2’,3’-dideoxy-5-methylcytidine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography to ensure the final product meets pharmaceutical standards.

化学反应分析

Types of Reactions: 3’-Azido-2’,3’-dideoxy-5-methylcytidine undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

Reduction Reactions: The azido group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions:

Azidation: Azidotrimethylsilane and a base such as triethylamine.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Reduction Products: The primary amine derivative of the compound.

相似化合物的比较

Similar Compounds:

3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analogue with a similar mechanism of action.

2’,3’-Dideoxyinosine (ddI): A nucleoside analogue used in the treatment of HIV infections.

Uniqueness: 3’-Azido-2’,3’-dideoxy-5-methylcytidine is unique due to its specific structural modifications, which confer enhanced selectivity and potency against HIV-1 reverse transcriptase. Its azido group at the 3’ position and methyl group at the 5’ position distinguish it from other nucleoside analogues, providing a distinct mechanism of action and therapeutic profile.

属性

IUPAC Name |

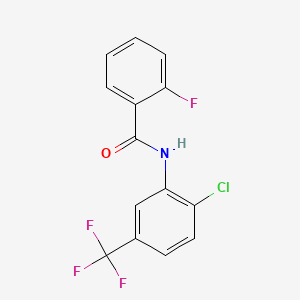

4-amino-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O3/c1-5-3-16(10(18)13-9(5)11)8-2-6(14-15-12)7(4-17)19-8/h3,6-8,17H,2,4H2,1H3,(H2,11,13,18)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSDAHQGNUAEBC-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236164 | |

| Record name | 3'-Azido-2',3'-dideoxy-5-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87190-79-2 | |

| Record name | 3'-Azido-2',3'-dideoxy-5-methylcytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087190792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Azido-2',3'-dideoxy-5-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is AzddMeC (CS-92) and how does it work?

A1: 3′-Azido-2′,3′-dideoxy-5-methylcytidine, also known as AzddMeC or CS-92 (and sometimes abbreviated as AZ-dCMe), is a nucleoside analog with potent antiviral activity against human immunodeficiency virus (HIV). It exhibits structural similarities to both 3′-azido-3′-deoxythymidine (AZT) and 2′,3′-dideoxycytidine (ddC). AzddMeC acts by inhibiting the reverse transcriptase enzyme crucial for HIV replication. []

Q2: How does AzddMeC interact with HIV reverse transcriptase?

A2: The 5'-triphosphate form of AzddMeC (AzddMeC-TP) competitively inhibits HIV-1 reverse transcriptase. It exhibits a significantly higher affinity for the enzyme compared to ddCTP, with an inhibition constant (Kis) of 0.0093 μM. [] This interaction disrupts the viral DNA synthesis process, ultimately halting HIV replication. []

Q3: Is AzddMeC effective against both HIV-1 and HIV-2?

A3: Yes, research indicates that AzddMeC demonstrates effectiveness against both HIV-1 and HIV-2 in lymphocytes. []

Q4: How does the antiviral activity of AzddMeC compare to AZT?

A4: While both compounds exhibit anti-HIV activity, in vitro studies suggest that AzddMeC might be less effective than AZT in certain cell lines. This difference is potentially attributed to the poorer conversion of AzddMeC to its active 5'-triphosphate form compared to AZT. []

Q5: What is the mechanism behind AzddMeC's selectivity for HIV?

A5: AzddMeC-TP exhibits a significantly higher affinity for HIV-1 reverse transcriptase compared to cellular DNA polymerase alpha, showing a 6000-fold lower concentration needed for similar inhibition. This selectivity profile suggests a promising therapeutic window for targeting HIV replication with minimal impact on host cell processes. []

Q6: How does AzddMeC behave in different animal models?

A6: Pharmacokinetic studies reveal differences in AzddMeC metabolism between rats and rhesus monkeys. While rats do not metabolize AzddMeC to AZT, rhesus monkeys show detectable levels of a metabolite with characteristics similar to AZT. []

Q7: What is the pharmacokinetic profile of AzddMeC?

A7: AzddMeC exhibits a short half-life, ranging from 0.5 to 1.3 hours in rhesus monkeys and around 2.5 hours in rats. [, ] It demonstrates extravascular distribution, and its primary clearance routes include renal excretion of the unchanged drug and metabolic deamination to AZT (in some species). []

Q8: How bioavailable is AzddMeC after oral administration?

A8: Oral bioavailability of AzddMeC is incomplete and somewhat variable. In rhesus monkeys, it reaches approximately 21%. The rate of absorption after oral administration also displays variability. []

Q9: What is the significance of the N4 position in AzddMeC derivatives?

A10: Modifications at the N4 position of AzddMeC significantly impact its anti-HIV activity. Studies show that N4-phenylamino and N4-dimethylamino analogues exhibit potent anti-HIV activity comparable to AZT. [] This highlights the importance of the N4 position in the structure-activity relationship of AzddMeC.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]-](/img/structure/B1666177.png)